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Compound of Interest

Compound Name: 2-Hydroxynicotinonitrile

Cat. No.: B016790 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxynicotinonitrile, also known as 3-Cyano-2-pyridone, is a heterocyclic organic

compound with potential applications in medicinal chemistry and materials science. Its

structure, featuring a pyridinone ring with a nitrile functional group, makes it a versatile building

block for the synthesis of more complex molecules. A thorough understanding of its

spectroscopic properties is essential for its identification, characterization, and quality control in

research and development settings.

Due to the limited availability of public spectroscopic data for 2-Hydroxynicotinonitrile, this

guide provides a predictive analysis based on data from structurally similar compounds. This

approach allows for an informed estimation of the expected spectral characteristics. The

methodologies presented are standard protocols for the analysis of small organic molecules.

Predicted Spectroscopic Data of 2-
Hydroxynicotinonitrile
The following tables summarize the predicted spectroscopic data for 2-Hydroxynicotinonitrile.

These predictions are derived from the analysis of related compounds, including 2-

hydroxynicotinic acid, 2-hydroxyisonicotinonitrile, and other substituted pyridines.
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Predicted ¹H NMR Data
Solvent: DMSO-d₆ Frequency: 400 MHz

Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

~12.0 - 12.5 br s - N-H

~8.0 - 8.2 dd ~7.5, 2.0 H-6

~7.6 - 7.8 dd ~6.5, 2.0 H-4

~6.3 - 6.5 t ~7.0 H-5

Predicted ¹³C NMR Data
Solvent: DMSO-d₆ Frequency: 100 MHz

Chemical Shift (δ) ppm Assignment

~160 C-2 (C=O)

~145 C-6

~140 C-4

~117 C-5

~115 -CN

~105 C-3

Predicted Infrared (IR) Spectroscopy Data
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Wavenumber (cm⁻¹) Intensity Assignment

3100 - 2900 Broad N-H stretch

2230 - 2210 Strong C≡N stretch

1680 - 1640 Strong C=O stretch (amide)

1600 - 1580 Medium C=C stretch (ring)

1550 - 1530 Medium N-H bend

1300 - 1100 Medium-Strong C-N stretch

800 - 700 Strong C-H bend (out-of-plane)

Predicted Mass Spectrometry Data
Ionization Mode: Electrospray Ionization (ESI)

m/z Ion

121.04 [M+H]⁺

119.03 [M-H]⁻

143.02 [M+Na]⁺

Experimental Protocols
The following are detailed methodologies for the key experiments that would be used to

acquire the spectroscopic data for 2-Hydroxynicotinonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 2-Hydroxynicotinonitrile in 0.6 mL

of deuterated dimethyl sulfoxide (DMSO-d₆).

Instrumentation: Utilize a 400 MHz NMR spectrometer equipped with a 5 mm probe.

¹H NMR Acquisition:
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Acquire a one-dimensional proton spectrum.

Set the spectral width to cover a range of 0-15 ppm.

Use a 30-degree pulse width and a relaxation delay of 1 second.

Acquire 16 scans for adequate signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a one-dimensional carbon spectrum with proton decoupling.

Set the spectral width to cover a range of 0-200 ppm.

Use a 30-degree pulse width and a relaxation delay of 2 seconds.

Acquire 1024 scans.

Data Processing: Process the raw data using appropriate software. This includes Fourier

transformation, phase correction, baseline correction, and referencing the chemical shifts to

the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy
Sample Preparation: Place a small amount of the solid 2-Hydroxynicotinonitrile sample

directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an

ATR accessory.

Data Acquisition:

Collect a background spectrum of the clean ATR crystal.

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

Co-add 32 scans to improve the signal-to-noise ratio.

The resolution should be set to 4 cm⁻¹.
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Data Processing: Perform a background subtraction and ATR correction on the collected

spectrum.

Mass Spectrometry (MS)
Sample Preparation: Prepare a 1 mg/mL stock solution of 2-Hydroxynicotinonitrile in

methanol. Dilute this solution to approximately 10 µg/mL with a 50:50 mixture of methanol

and water, with 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for

negative ion mode.

Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or

Orbitrap instrument, coupled with an electrospray ionization (ESI) source.

Data Acquisition:

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

Acquire mass spectra in both positive and negative ion modes over a mass range of m/z

50-500.

Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas

temperature and flow rate to achieve maximum signal intensity.

Data Processing: Analyze the resulting mass spectra to identify the molecular ion peaks

([M+H]⁺, [M-H]⁻, [M+Na]⁺) and compare the observed m/z values with the calculated exact

mass of 2-Hydroxynicotinonitrile (C₆H₄N₂O, exact mass: 120.0324).

Visualizations
General Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a small

molecule like 2-Hydroxynicotinonitrile.
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Spectroscopic Analysis Workflow for 2-Hydroxynicotinonitrile

Sample Preparation

Spectroscopic Analysis

Data Processing and Interpretation

Conclusion

2-Hydroxynicotinonitrile Sample

NMR Spectroscopy
(¹H, ¹³C) IR Spectroscopy Mass Spectrometry

NMR Spectra Analysis IR Spectrum Analysis Mass Spectrum Analysis

Structure Confirmation and
 Purity Assessment

Click to download full resolution via product page

Caption: A flowchart illustrating the general workflow for the spectroscopic characterization of 2-
Hydroxynicotinonitrile.

To cite this document: BenchChem. [A Predictive Spectroscopic and Methodological Guide
to 2-Hydroxynicotinonitrile]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b016790#spectroscopic-data-of-2-
hydroxynicotinonitrile-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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